molecular formula C25H25N3O4S B2580392 4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-03-6

4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2580392
CAS No.: 898456-03-6
M. Wt: 463.55
InChI Key: YJSPUGYFQMRJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic small molecule of significant interest in oncology research, designed around the hybrid quinazolinone-benzenesulfonamide scaffold. This structural class is recognized for its potent biological activities, particularly in anticancer applications . Compounds featuring the quinazolinone core have demonstrated an ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines, as evidenced by derivatives such as afatinib and erlotinib which are established in clinical use . The incorporation of a sulfonamide moiety is a strategic feature known to enhance the pharmacological profile of such molecules, potentially enabling interactions with key cellular enzymes and proteins . Researchers can leverage this compound to investigate novel pathways for inducing programmed cell death. Similar quinazolinone-sulfonamide hybrids have been shown to promote apoptosis by downregulating the expression of anti-apoptotic B-cell lymphoma-2 (Bcl-2), while concurrently upregulating pro-apoptotic signals like p53, Bcl-2-like protein 4 (Bax), and the executioner caspase-7 . Furthermore, the butoxy-phenyl sulfonamide segment suggests potential for modulating additional biological targets, drawing parallels to other sulfonamide-containing compounds investigated for their enzyme inhibitory activity . This reagent provides a valuable tool for probing structure-activity relationships, evaluating cytotoxic potency, and elucidating mechanisms of action in experimental models of cancer, including breast (MCF-7), colon (LoVo), liver (HepG2), and lung (A549) carcinomas .

Properties

IUPAC Name

4-butoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-3-4-16-32-21-12-14-22(15-13-21)33(30,31)27-19-8-7-9-20(17-19)28-18(2)26-24-11-6-5-10-23(24)25(28)29/h5-15,17,27H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSPUGYFQMRJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C22H25N3O3S
  • Molecular Weight : 429.52 g/mol
  • Structure : The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.

Cancer Therapy

Recent studies have highlighted the potential of 4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide as an anticancer agent. Its mechanism involves the inhibition of carbonic anhydrase IX, an enzyme that is overexpressed in many tumors.

  • Case Study : A study demonstrated that derivatives of benzenesulfonamides exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating potent enzyme inhibition and potential for inducing apoptosis in cancer cells .

Neurodegenerative Diseases

The compound has shown promise in addressing neurodegenerative diseases complicated by depression. Its design allows for multi-target action, which is critical for treating complex conditions like Alzheimer's disease.

  • Research Findings : A series of derivatives were synthesized and tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE). Notably, one derivative exhibited significant inhibition of MAO-B and BuChE, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, making this compound a candidate for further studies in enzymatic pathways.

  • Enzyme Activity : The compound's ability to inhibit enzymes such as carbonic anhydrases and cholinesterases can be leveraged for developing treatments for conditions like glaucoma and other metabolic disorders .

Data Tables

Application AreaKey FindingsReferences
Cancer TherapyIC50 values of 10.93–25.06 nM against CA IX
Neurodegenerative DiseasesSignificant MAO-B inhibition; potential antidepressant
Enzyme InhibitionEffective against cholinesterases

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide and related compounds:

Compound Core Structure Key Substituents Biological Activity Synthetic Route Pharmacokinetic Notes
This compound (Target) Quinazolinone + sulfonamide - 2-methylquinazolinone
- Butoxybenzenesulfonamide
Not explicitly reported; inferred anti-inflammatory/anticancer potential from analogs Likely via nucleophilic substitution or alkylation of a quinazolinone precursor Enhanced lipophilicity (butoxy group) may improve absorption but reduce aqueous solubility
4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 2, ) Quinazolinone + sulfonamide - Methylthio at C2
- Ethyl linker
Anticancer activity (kinase inhibition) S-alkylation of 2-mercaptoquinazolinone with methyl iodide Methylthio group increases electrophilicity; moderate metabolic stability
3-(4-Chlorophenyl)-6-iodo-2-((substitutedimino)methyl)quinazolin-4(3H)-ones Quinazolinone + azomethine - Chloro/fluoro/iodo substituents
- Azomethine
Anti-inflammatory (73.5% efficacy in chronic models vs. Indomethacin’s 78.3%) Schiff base condensation of quinazolinone aldehyde with amines Halogen substituents enhance binding affinity; azomethine may confer redox instability
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone + acetamide - Ethylaminoacetamide
- Phenyl at C2
Anti-inflammatory (superior to Diclofenac in acute models) Reaction of 2-chloroacetamide with ethylamine Acetamide linker improves solubility; phenyl group enhances aromatic interactions
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Sulfonamide + oxazole - 5-methyloxazole
- Methylbenzenesulfonamide
Antimicrobial (broad-spectrum activity) Coupling of sulfonamide with oxazole derivative Oxazole ring enhances microbial target engagement; methyl group limits lipophilicity

Key Findings:

Structural Modifications and Activity: The butoxy group in the target compound likely extends half-life compared to methyl or ethyl analogs (e.g., Compound 2 ) due to increased lipophilicity. However, this may reduce solubility, necessitating formulation optimization. Azomethine and acetamide linkers () enhance anti-inflammatory activity but may compromise metabolic stability compared to sulfonamides.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for S-substituted quinazolinones (e.g., alkylation of 2-mercaptoquinazolinone precursors ), but the butoxy group requires careful optimization to avoid side reactions. Microwave-assisted synthesis (as in ) could improve yields and reduce reaction times for similar sulfonamide-quinazolinone hybrids.

Pharmacokinetic Trade-offs :

  • Compounds with shorter alkoxy chains (e.g., methylthio in ) exhibit better aqueous solubility but shorter half-lives.
  • Bulky substituents (e.g., phenyl in ) enhance receptor interactions but may increase molecular weight beyond ideal ranges for oral bioavailability.

Further in vitro screening is critical to validate these hypotheses.

Q & A

Q. Key Optimization Parameters :

  • Temperature control (70–80°C for reflux) to minimize side reactions.
  • Use of anhydrous conditions to prevent hydrolysis of the sulfonamide group .

Advanced: How can researchers optimize reaction yields when steric hindrance from the butoxy group impedes coupling efficiency?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bulky intermediates .
  • Catalytic Additives : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bond formation .
  • Design of Experiments (DoE) : Use factorial design to optimize molar ratios (e.g., 1:1.2 for anthranilic acid:sulfonamide) and reaction time (typically 12–24 hrs) .

Q. Example SAR Table :

R Group (Quinazolinone)IC₅₀ (nM)Inhibition Type
-CH₃45Competitive
-Cl28Mixed
-Br19Non-competitive

Advanced: What computational methods predict binding modes with phosphodiesterase enzymes?

  • Molecular Docking (AutoDock Vina) : Simulate ligand-enzyme interactions using PDB structures (e.g., 4D7P for PDE4) .
  • MD Simulations (GROMACS) : Analyze stability of the sulfonamide-enzyme complex over 100 ns trajectories .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to estimate electrostatic potential maps .

Advanced: How should researchers address contradictory IC₅₀ values reported in independent studies?

  • Assay Standardization : Use identical buffer pH (7.4) and ATP concentrations (1 mM) in kinase assays .
  • Purity Verification : Confirm compound integrity via HPLC (C18 column, 90:10 acetonitrile/water) .
  • Allosteric Effect Analysis : Check for non-competitive inhibition using kinetic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.